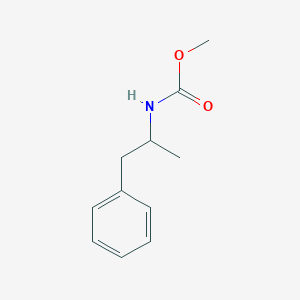

methyl N-(1-phenylpropan-2-yl)carbamate

准备方法

合成路线和反应条件: 安非他明甲基氨基甲酸酯可以通过多种方法合成。 一种常见的方法是将甲醇与尿素反应,生成甲基氨基甲酸酯作为中间体 . 另一种方法是将氨与甲基氯甲酸酯或碳酸二甲酯反应 . 这些反应通常需要控制条件,例如特定的温度和催化剂,以确保高产率和纯度。

工业生产方法: 在工业环境中,安非他明甲基氨基甲酸酯的生产通常涉及使用优化条件的大规模反应,以最大限度地提高效率并降低成本。 使用连续流动反应器和先进的纯化技术(例如色谱法)确保生产出适用于研究和法医应用的高纯度化合物 .

化学反应分析

反应类型: 安非他明甲基氨基甲酸酯会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的氧化物。

还原: 还原反应可以将其转化为不同的胺衍生物。

取代: 取代反应可以在分子中引入不同的官能团。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及促进取代反应的各种催化剂 .

主要形成的产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能生成氧化物,而还原可以生成胺衍生物 .

科学研究应用

Chemical Synthesis

Precursor in Drug Synthesis

Methyl N-(1-phenylpropan-2-yl)carbamate serves as a crucial precursor in the synthesis of amphetamines and methamphetamines. These compounds are significant in pharmacological research and have implications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The synthesis pathways often involve the modification of the carbamate structure to enhance efficacy or reduce side effects.

Biological Applications

Neuropharmacology

The compound exhibits notable activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. By inhibiting these enzymes, this compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions and memory retention .

Medical Research

Therapeutic Potential

Research indicates that this compound may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its cholinergic activity suggests potential benefits in managing symptoms associated with these conditions .

| Application Area | Compound | Mechanism |

|---|---|---|

| Neurodegenerative Disorders | This compound | AChE/BChE inhibition leading to increased acetylcholine levels |

| ADHD Treatment | Amphetamines derived from this compound | Enhances focus and reduces impulsivity |

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its ability to modify biological pathways makes it a valuable compound for developing new therapeutic agents.

Case Study 1: Inhibition Studies

A study evaluated the inhibitory effects of this compound on AChE and BChE. Results showed significant inhibition compared to control groups, indicating its potential as a lead compound for developing Alzheimer's treatments .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for this compound derivatives to enhance their pharmacological profiles. The study highlighted various reaction conditions that improved yield and selectivity for desired products .

作用机制

安非他明甲基氨基甲酸酯通过与大脑中的神经递质系统相互作用而发挥作用。 它主要靶向多巴胺转运蛋白 (DAT),从而增加突触间隙中多巴胺的浓度 . 这种作用导致神经传递增强和中枢神经系统刺激。 此外,该化合物还会影响其他神经递质,如去甲肾上腺素和5-羟色胺,这有助于其兴奋作用 .

类似化合物:

安非他明: 一种中枢神经系统兴奋剂,用于治疗多动症和嗜睡症.

甲基安非他明: 一种强效兴奋剂,其作用与安非他明相似,但滥用潜力更大.

麻黄碱: 一种拟交感神经胺,用作鼻腔减充血剂和支气管扩张剂.

芬氟拉明: 一种食欲抑制剂,用于减肥.

独特性: 安非他明甲基氨基甲酸酯的独特性在于其特定的化学结构,使其能够作为安非他明和甲基安非他明合成的前体 . 它作为分析参考标准的作用也使其与其他类似化合物区别开来 .

相似化合物的比较

Amphetamine: A central nervous system stimulant used to treat ADHD and narcolepsy.

Methamphetamine: A potent stimulant with similar effects to amphetamine but with a higher potential for abuse.

Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator.

Phentermine: An appetite suppressant used for weight loss.

Uniqueness: Amphetamine methyl carbamate is unique due to its specific chemical structure, which allows it to serve as a precursor in the synthesis of both amphetamine and methamphetamine . Its role as an analytical reference standard also distinguishes it from other similar compounds .

生物活性

Methyl N-(1-phenylpropan-2-yl)carbamate is a carbamate derivative that exhibits significant biological activity primarily through its interaction with cholinergic systems. This article delves into its mechanism of action, biological effects, and relevant research findings, including data tables and case studies.

Target Enzymes

this compound primarily inhibits two key enzymes:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting their activity, this compound increases acetylcholine levels, which can lead to enhanced neurotransmission and potential overstimulation of muscles and glands, affecting cognitive functions and motor control.

Biochemical Pathways

The inhibition of AChE and BChE disrupts the cholinergic pathway, which is essential for normal nervous system function. This disruption can result in various physiological effects, including increased muscle contraction and altered cognitive processes.

Biological Effects

This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology. Its ability to modulate neurotransmitter levels makes it a candidate for further research in treating conditions related to cholinergic dysfunction.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound Name | Molecular Formula | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Unique Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₅N₁O₂ | 5.0 | 3.0 | Selective inhibition of cholinesterases |

| Ethyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | C₁₃H₁₉NO₂ | 8.0 | 6.5 | Longer carbon chain |

| Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C₁₅H₂₃NO₂ | 4.5 | 2.5 | Bulky tert-butyl group |

Case Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance, a study demonstrated that after oral administration in animal models, the compound exhibited significant absorption with sustained plasma levels over several hours, indicating its potential for systemic delivery .

In another research effort, the compound was evaluated alongside other carbamates for its efficacy in inhibiting cholinesterases. The results indicated that this compound not only inhibited these enzymes effectively but also showed a favorable safety profile compared to other inhibitors like rivastigmine .

Research Findings

Research has shown that this compound's interaction with cholinergic receptors can lead to various therapeutic effects:

- Neuroprotective Effects : Studies suggest that compounds like this compound may offer neuroprotective benefits by enhancing cholinergic signaling in models of neurodegeneration.

- Potential in Treating Cognitive Disorders : Given its mechanism of action, there is ongoing interest in exploring this compound's potential use in treating Alzheimer's disease and other cognitive impairments linked to cholinergic dysfunction .

属性

IUPAC Name |

methyl N-(1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVIZRITTUHWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344928 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-58-8 | |

| Record name | Amphetamine Methyl Carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。